TRPM8 antagonist 2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TRPM8 拮抗剂 2 是一种强效且选择性的瞬时受体电位melastatin 亚型 8 (TRPM8) 离子通道抑制剂。 该化合物主要用于神经性疼痛综合征的研究,因为它能够阻断 TRPM8 通道,该通道参与冷和痛的感觉 .

作用机制

TRPM8 拮抗剂 2 通过选择性地与 TRPM8 离子通道结合而发挥作用,阻断其活性。 这种抑制阻止了钙离子的流入,钙离子对冷和痛的感觉至关重要。 所涉及的分子靶点和途径包括调节钙稳态和调节与疼痛和炎症相关的各种信号通路 .

类似化合物:

AMTB: 另一种强效的 TRPM8 拮抗剂,在研究中用于其抗肿瘤作用和抑制骨肉瘤细胞生长和转移的能力.

β-内酰胺衍生物: 这些化合物表现出强效的 TRPM8 拮抗活性,并用于研究 TRPM8 抑制剂的构效关系.

独特性: TRPM8 拮抗剂 2 以其高选择性和效力而著称,IC50 值为 0.2 nM . 这使其成为研究和潜在治疗应用的宝贵工具,在效力和特异性方面优于其他 TRPM8 拮抗剂。

生化分析

Biochemical Properties

TRPM8 antagonist 2 is a selective antagonist of the TRPM8 channel . It effectively inhibits the increase in intracellular Ca2+ levels induced by menthol in HEK293 cells stably expressing the rat subtype of the TRPM8 channel (IC50, 40 nM) .

Cellular Effects

This compound has been shown to suppress the growth and metastasis of osteosarcoma by repressing the TGFβ signaling pathway . It also inhibits the androgen-dependent prostate cancer cell proliferation, migration, and invasiveness .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the TRPM8 channel . It interferes with non-genomic androgen action and abolishes the androgen-induced androgen receptor/TRPM8 complex assembly as well as the increase in intracellular calcium levels in prostate cancer cells .

Temporal Effects in Laboratory Settings

It has been shown to have significant dose-dependent analgesic activity in mice .

Dosage Effects in Animal Models

In animal models, this compound has shown significant dose-dependent analgesic activity. For example, systemic administration of IGM-18 (a TRPM8 antagonist) at a dose of 1 mg/kg produced a marked reduction of the number of paw withdrawals in mice at 0.5 h and 1 h post-dose .

Metabolic Pathways

Trpm8 channels have been shown to be involved in several processes related to cancer, such as proliferation, survival, and invasion .

Transport and Distribution

The TRPM8 channel, which this compound targets, is known to be localized in lipid rafts .

Subcellular Localization

The TRPM8 channel, which this compound targets, is known to be localized in lipid rafts . The precise subcellular localization of TRPM8 in prostate tissue is somewhat controversial, varying with androgen receptor levels and oncogenic status .

准备方法

合成路线和反应条件: TRPM8 拮抗剂 2 的合成涉及多个步骤,包括制备中间体化合物及其在特定条件下的后续反应。 一种常见的合成路线包括使用 β-内酰胺衍生物,它们以其高疏水性和强效的 TRPM8 拮抗活性而闻名 . 反应条件通常涉及使用有机溶剂、控制温度和特定催化剂,以确保所需的化学转化。

工业生产方法: TRPM8 拮抗剂 2 的工业生产需要扩大实验室合成过程,同时保持化合物的纯度和收率。 这包括优化反应条件,使用更大的反应器,并实施纯化技术,如结晶和色谱法。 自动系统和质量控制措施的使用确保了生产过程的一致性和效率 .

化学反应分析

反应类型: TRPM8 拮抗剂 2 经历各种化学反应,包括:

氧化: 此反应涉及添加氧或去除氢,通常使用氧化剂,如高锰酸钾或过氧化氢。

还原: 此反应涉及添加氢或去除氧,通常使用还原剂,如硼氢化钠或氢化铝锂。

常见试剂和条件:

氧化剂: 高锰酸钾,过氧化氢。

还原剂: 硼氢化钠,氢化铝锂。

取代试剂: 卤素,亲核试剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化反应可能会生成酮或羧酸,而还原反应可能会生成醇或胺 .

科学研究应用

TRPM8 拮抗剂 2 具有广泛的科学研究应用,包括:

化学: 用作研究 TRPM8 离子通道及其在各种化学过程中的作用的工具。

生物学: 有助于了解 TRPM8 在感觉神经元和其他组织中的生理和病理作用。

相似化合物的比较

β-Lactam Derivatives: These compounds exhibit potent TRPM8 antagonist activity and are used to study the structure-activity relationships of TRPM8 inhibitors.

Uniqueness: TRPM8 antagonist 2 stands out due to its high selectivity and potency, with an IC50 value of 0.2 nM . This makes it a valuable tool for research and potential therapeutic applications, offering advantages over other TRPM8 antagonists in terms of efficacy and specificity.

属性

IUPAC Name |

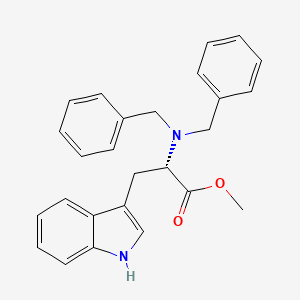

methyl (2S)-2-(dibenzylamino)-3-(1H-indol-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O2/c1-30-26(29)25(16-22-17-27-24-15-9-8-14-23(22)24)28(18-20-10-4-2-5-11-20)19-21-12-6-3-7-13-21/h2-15,17,25,27H,16,18-19H2,1H3/t25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVOOJDLCVOLKI-VWLOTQADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate](/img/structure/B2715417.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide](/img/structure/B2715422.png)

![2-Oxa-6-azaspiro[3.5]nonane hemioxalate](/img/structure/B2715424.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2715425.png)

![1'-(3-(4-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2715428.png)

![1-[(2-Methoxyphenyl)methyl]-7-methylindole-2,3-dione](/img/structure/B2715432.png)

![2-Methyl-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2715434.png)

![5-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2715436.png)